

# An In-depth Technical Guide on MART-1 (26-35)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: MART-1 (26-35) (human)

Cat. No.: B12461148

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the Melanoma Antigen Recognized by T-cells 1 (MART-1) peptide, specifically the 26-35 epitope, a key target in melanoma immunotherapy. This document details its immunological significance, variants, and clinical applications, supported by quantitative data, experimental protocols, and visual diagrams of relevant biological pathways and experimental workflows.

### **Core Concepts**

MART-1, also known as Melan-A, is a protein expressed in normal melanocytes and a majority of melanomas.[1][2][3] The peptide fragment spanning amino acids 26-35 of MART-1 is a well-characterized epitope recognized by cytotoxic T lymphocytes (CTLs) when presented by the HLA-A\*0201 molecule.[4][5] This recognition makes it a prime target for various immunotherapeutic strategies, including cancer vaccines and adoptive T-cell therapies.[1][2][6]

Two overlapping epitopes are of particular interest: the nonamer MART-1 (27-35) with the amino acid sequence AAGIGILTV, and the decamer MART-1 (26-35), EAAGIGILTV.[7][8][9] While the nonamer is naturally found on the surface of melanoma cells, the decamer has been shown to bind to HLA-A2 with equal or greater efficiency.[5][6][7]

A significant breakthrough in enhancing the immunogenicity of this epitope was the development of the MART-1 (26-35) A27L analog (ELAGIGILTV), where the alanine at position 27 is replaced by a leucine.[3][10] This modification leads to higher binding affinity and stability of the peptide/HLA-A2 complex, resulting in more potent T-cell activation.[3][6]



## **Quantitative Data Summary**

The following tables summarize key quantitative data from preclinical and clinical studies on MART-1 (26-35) and its variants.

Table 1: Peptide-MHC Binding and T-Cell Response

| Peptide<br>Variant         | Sequence       | EC50<br>(nM) | IC50 (nM) | T-Cell<br>Recogniti<br>on | Key<br>Findings                                                 | Referenc<br>e |
|----------------------------|----------------|--------------|-----------|---------------------------|-----------------------------------------------------------------|---------------|
| MART-1<br>(26-35)          | EAAGIGIL<br>TV | 0.25         | 20        | Yes                       | Native<br>decamer<br>peptide.                                   | [3][11]       |
| MART-1<br>(27-35)          | AAGIGILT<br>V  | -            | -         | Yes                       | Immunodo<br>minant<br>nonamer<br>found on<br>melanoma<br>cells. | [7][9]        |
| MART-1<br>(26-35,<br>A27L) | ELAGIGILT<br>V | 0.01         | 2         | Enhanced                  | 25-fold higher activity than the native decamer.                | [3][11]       |

Table 2: Clinical Trial Outcomes with MART-1 Peptide-Based Therapies



| Clinical<br>Trial<br>Identifier | Therapy                                                                                        | Patient<br>Population                                                  | Objective<br>Response<br>Rate (ORR)                                | Key<br>Findings                                                                                                | Reference |
|---------------------------------|------------------------------------------------------------------------------------------------|------------------------------------------------------------------------|--------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------|-----------|
| NCT0091065<br>0                 | Adoptive transfer of MART-1 TCR transgenic lymphocytes + MART-1 peptide- pulsed DC vaccination | Metastatic<br>Melanoma<br>(HLA-A2.1+)                                  | 69% (9/13<br>treated<br>patients<br>showed<br>tumor<br>regression) | High response rate observed. Freshly manufactured T cells showed higher persistence.                           | [12]      |
| Phase I/IIa<br>Trial            | Adoptive<br>transfer of<br>MART-1<br>1D3HMCys<br>TCR-modified<br>T cells                       | Metastatic<br>Cutaneous<br>and Uveal<br>Melanoma<br>(HLA-<br>A*02:01+) | 18% (2/11<br>assessable<br>patients)                               | Dose- dependent "on-target, off-tumor" toxicity observed.                                                      | [13]      |
| Phase II Trial<br>(Protocol 1)  | Vaccination with gp100:209- 217(210M) and MART- 1:26-35(27L) peptides                          | Metastatic<br>Melanoma                                                 | 0%                                                                 | 95% of patients showed an immune response to the gp100 peptide.                                                | [14]      |
| Phase II Trial<br>(Protocol 2)  | Vaccination with gp100:209-217(210M), MART-1:26-35(27L), and gp100:44-59 peptides              | Metastatic<br>Melanoma                                                 | 5.3% (1/19 patients)                                               | Addition of a class II-restricted peptide did not improve clinical response and may have diminished the immune | [14]      |



response to the class I peptide.

### **Experimental Protocols**

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for key experiments involving MART-1 (26-35).

This protocol outlines the in vitro generation and functional testing of MART-1 specific T-cells.

- T-Cell Isolation and Culture:
  - Isolate Peripheral Blood Mononuclear Cells (PBMCs) from HLA-A\*02:01 positive donors.
  - Culture PBMCs with the MART-1 (26-35) or A27L analog peptide to stimulate the expansion of antigen-specific T-cells.
  - Supplement the culture medium with cytokines such as IL-2, IL-7, and IL-15 to promote Tcell proliferation and survival.[13]
- Antigen Presenting Cell (APC) Preparation:
  - Use a suitable HLA-A\*02:01 positive cell line, such as T2 cells, which are deficient in TAP (Transporter associated with Antigen Processing), allowing for efficient loading of exogenous peptides.
  - Pulse the T2 cells with the desired MART-1 peptide at various concentrations.
- Cytotoxicity Assay (e.g., Chromium-51 Release Assay):
  - Label the peptide-pulsed target cells (T2 cells) with Chromium-51.
  - Co-culture the labeled target cells with the expanded MART-1 specific T-cells at different effector-to-target ratios.
  - After incubation, measure the amount of Chromium-51 released into the supernatant,
     which is proportional to the number of lysed target cells.



This assay quantifies the frequency of antigen-specific, cytokine-producing T-cells.

- Plate Preparation: Coat a 96-well ELISPOT plate with an anti-IFN-y capture antibody.
- Cell Plating: Add freshly isolated or cultured T-cells to the wells.
- Stimulation: Add peptide-pulsed APCs (e.g., T2 cells) or the peptide directly to the wells to stimulate the T-cells. Include positive and negative controls.
- Incubation: Incubate the plate to allow for cytokine secretion.
- Detection:
  - Wash the plate and add a biotinylated anti-IFN-y detection antibody.
  - Add streptavidin-alkaline phosphatase and a substrate to develop colored spots.
  - Each spot represents a single IFN-y secreting T-cell.
- Analysis: Count the spots in each well to determine the frequency of antigen-specific T-cells.

### Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is essential for clarity and understanding.

The recognition of the MART-1 (26-35) peptide presented by HLA-A2 on an antigen-presenting cell (APC) or a tumor cell by a CD8+ T-cell initiates a signaling cascade leading to T-cell activation and effector functions.





#### Click to download full resolution via product page

Caption: TCR signaling cascade upon MART-1/HLA-A2 recognition.

This diagram illustrates the general workflow for adoptive cell therapy using T-cells genetically engineered to express a MART-1 specific T-cell receptor.





Click to download full resolution via product page

Caption: Workflow for MART-1 specific adoptive T-cell therapy.

This diagram outlines the logical flow of a clinical trial investigating a MART-1 peptide vaccine.





Click to download full resolution via product page

Caption: Logical flow of a MART-1 peptide vaccine clinical trial.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. bpsbioscience.com [bpsbioscience.com]
- 2. criver.com [criver.com]
- 3. Melan-A (26-35) scrambled (AIEIAGGLTV) SB PEPTIDE [sb-peptide.com]
- 4. Deciphering the unusual HLA-A2/Melan-A/MART-1-specific TCR repertoire in humans -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytolytic T lymphocyte recognition of the immunodominant HLA-A\*0201-restricted Melan-A/MART-1 antigenic peptide in melanoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MART-1 26–35 Peptides, MART Peptide Products, USA [biosyn.com]
- 7. Structures of MART-126/27–35 Peptide/HLA-A2 Complexes Reveal a Remarkable Disconnect between Antigen Structural Homology and T Cell Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Melan-A, MART-1 (27-35) 1 mg [anaspec.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. MART-1 (26-35) SB PEPTIDE [sb-peptide.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. MART-1 TCR gene-modified peripheral blood T cells for the treatment of metastatic melanoma: a phase I/IIa clinical trial PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on MART-1 (26-35)].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b12461148#research-literature-review-on-mart-1-26-35]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com